molecular formula C11H11ClF3NO B7625503 2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide

2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide

Cat. No.: B7625503
M. Wt: 265.66 g/mol
InChI Key: BAWQBZKENVLRKE-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide typically involves the reaction of 3-(trifluoromethyl)phenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-(trifluoromethyl)phenethylamine+chloroacetyl chlorideThis compound\text{3-(trifluoromethyl)phenethylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3-(trifluoromethyl)phenethylamine+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenethyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide has several scientific research applications, including:

    Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.

    Agrochemicals: Potential use as a precursor for the synthesis of herbicides or insecticides.

    Material Science: Use in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-(trifluoromethyl)phenethyl)acetamide
  • 2-Chloro-N-(4-(trifluoromethyl)phenethyl)acetamide
  • 2-Chloro-N-(3-(difluoromethyl)phenethyl)acetamide

Uniqueness

2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenethyl moiety, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO/c12-7-10(17)16-5-4-8-2-1-3-9(6-8)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQBZKENVLRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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